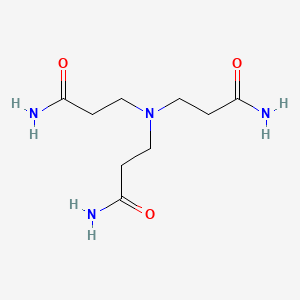

3,3',3''-Nitrilotris(propionamide)

Description

Contextualization of 3,3',3''-Nitrilotris(propionamide) within the Landscape of Polyfunctional Amide and Amine Chemistry

3,3',3''-Nitrilotris(propionamide) is a prime example of a tripodal ligand, a class of compounds characterized by three "legs" extending from a central atom, in this case, a nitrogen atom. wikipedia.org This structure places it firmly within the broader field of polyfunctional amides and amines, which are molecules possessing multiple amide and amine groups, respectively. The amide functional group, a carbonyl group linked to a nitrogen atom, is a fundamental component of many synthetic polymers and biological molecules, including proteins. nih.govlookchem.comwikipedia.org

The presence of both a tertiary amine core and three terminal amide groups imparts a unique combination of properties to 3,3',3''-Nitrilotris(propionamide). The lone pair of electrons on the central nitrogen atom and the oxygen atoms of the amide groups can act as donor sites, allowing the molecule to coordinate with metal ions. This chelating ability is a key feature of its chemistry, analogous to the well-studied nitrilotriacetic acid (NTA). wikipedia.org The amide groups also provide sites for hydrogen bonding, influencing its solubility and its interactions with other molecules.

The study of such polyfunctional molecules is crucial for the development of new materials and reagents. For instance, the arrangement of donor atoms in tripodal ligands can lead to the formation of highly stable and specific metal complexes. acs.orgacs.orgnih.gov Research into similar tripodal amides has demonstrated their utility in anion recognition and the formation of complex supramolecular structures. acs.orgacs.org

Table 1: Physicochemical Properties of 3,3',3''-Nitrilotris(propionamide)

| Property | Value |

| CAS Number | 2664-61-1 |

| Molecular Formula | C₉H₁₈N₄O₃ |

| Molecular Weight | 230.27 g/mol |

| Melting Point | 183 °C |

| Boiling Point | 634.3 °C at 760 mmHg |

| Density | 1.233 g/cm³ |

Note: Data sourced from various chemical suppliers and databases. lookchem.comalfa-chemistry.comcalpaclab.com

Historical Perspectives on the Discovery, Synthesis, and Initial Academic Investigations of 3,3',3''-Nitrilotris(propionamide)

The synthesis of 3,3',3''-Nitrilotris(propionamide) logically follows from the fundamental principles of amide bond formation. The most probable and historically consistent synthetic route involves the reaction of a trifunctional amine with a carboxylic acid or its derivative. One plausible pathway is the reaction of ammonia (B1221849) with three equivalents of acrylic acid or its ester, followed by amidation. Another likely method is the reaction of nitrilotriacetic acid (NTA) with ammonia or an amine source, followed by reduction of the carboxylic acid groups to amides. NTA itself was first synthesized by Heintz in 1862, and its commercial production began in the 1930s. nih.gov

Early academic investigations into compounds like 3,3',3''-Nitrilotris(propionamide) were likely driven by an interest in their chelating properties, stemming from the known ability of the parent compound, NTA, to form stable complexes with metal ions. wikipedia.org The study of such tripodal ligands gained momentum as chemists sought to create molecules with specific coordination geometries for applications in catalysis and materials science.

Fundamental Research Questions and Emerging Trajectories in the Scholarly Study of 3,3',3''-Nitrilotris(propionamide)

Current and future research involving 3,3',3''-Nitrilotris(propionamide) and related polyfunctional amides is focused on several key areas:

Coordination Chemistry and Catalysis: A primary research question revolves around the coordination behavior of 3,3',3''-Nitrilotris(propionamide) with a wide range of metal ions, including transition metals and lanthanides. nih.govmdpi.com Understanding the stability, structure, and reactivity of these metal complexes is crucial for designing new catalysts for organic synthesis and other applications. The tripodal nature of the ligand can enforce specific geometries on the metal center, potentially leading to unique catalytic activities. wikipedia.orgrsc.org

Supramolecular Chemistry and Anion Recognition: An emerging trajectory is the use of 3,3',3''-Nitrilotris(propionamide) as a building block for constructing complex supramolecular assemblies. rsc.orgbeilstein-journals.org The amide groups can participate in hydrogen bonding networks, leading to the formation of well-defined architectures. Researchers are exploring how modifications to the ligand structure can control the assembly process and the properties of the resulting supramolecular materials. Furthermore, the electron-deficient cavity formed by the tripodal structure can be exploited for the selective binding of anions, a growing area of interest in sensor technology and environmental remediation. acs.orgnih.gov

Dendrimer and Polymer Chemistry: The trifunctional nature of 3,3',3''-Nitrilotris(propionamide) makes it an attractive core molecule for the synthesis of dendrimers. Dendrimers are highly branched, well-defined macromolecules with a wide range of potential applications, including in drug delivery and materials science. By reacting the terminal amide groups, successive generations of branching units can be added to create complex dendritic structures.

Structure

3D Structure

Properties

IUPAC Name |

3-[bis(3-amino-3-oxopropyl)amino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4O3/c10-7(14)1-4-13(5-2-8(11)15)6-3-9(12)16/h1-6H2,(H2,10,14)(H2,11,15)(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERXJGPPGMABOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC(=O)N)CCC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062580 | |

| Record name | Propanamide, 3,3',3''-nitrilotris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2664-61-1 | |

| Record name | 3,3′,3′′-Nitrilotris[propanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2664-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrilotripropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002664611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrilotripropionamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, 3,3',3''-nitrilotris- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 3,3',3''-nitrilotris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',3''-nitrilotrispropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRILOTRIPROPIONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5YHU223HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 3,3 ,3 Nitrilotris Propionamide

Elucidation of Established Synthetic Pathways for 3,3',3''-Nitrilotris(propionamide)

The synthesis of 3,3',3''-Nitrilotris(propionamide) is most prominently achieved through the reaction of ammonia (B1221849) with acrylamide (B121943). This method, detailed in a foundational patent, provides a direct and efficient route to the desired product. The reaction is typically carried out in an aqueous medium, although other inert solvents capable of dissolving the reactants, such as methanol, ethanol, and benzene, can also be employed. researchgate.net

The process involves the Michael addition of ammonia to three equivalents of acrylamide. The reaction can proceed at temperatures ranging from 0°C to 100°C, with reaction times varying depending on the temperature. For instance, heating a mixture of acrylamide and aqueous ammonia at 50°C for 18 hours can result in a crude yield of 100%. researchgate.net Alternatively, the reaction can be allowed to proceed at room temperature over a similar duration. researchgate.net The molar ratio of acrylamide to ammonia is a critical parameter, with ratios of approximately 3:1 to 3:19 being effective. researchgate.net A key advantage of this method is the high yield and the minimal formation of the undesired side-product, β,β'-iminodipropionamide. researchgate.net The crude product can be purified by recrystallization from water or a mixed alcohol-water solvent to yield pure 3,3',3''-Nitrilotris(propionamide) with a melting point of 185.5-186°C. researchgate.net

| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acrylamide, Ammonia | Water | 50 | 18 | 100 (crude) | researchgate.net |

| Acrylamide, Ammonia | Water | Room Temperature | 18 | High | researchgate.net |

Examination of Reduction-Based Approaches for Nitrogenous Compound Synthesis Utilizing 3,3',3''-Nitrilotris(propionamide) Precursors

While the direct synthesis of 3,3',3''-Nitrilotris(propionamide) is well-established, the reduction of its precursors represents a potential alternative synthetic route. The primary precursors for NTP are nitrogenous compounds that can be transformed into the central nitrilo group and the terminal amide functionalities. For instance, the reduction of a suitable tri-nitrile or tri-ester compound in the presence of an ammonia source could theoretically yield NTP. However, the more common and direct synthesis from acrylamide and ammonia is generally preferred for its efficiency.

Investigation of Polycondensation and Amidation Routes in the Preparation of 3,3',3''-Nitrilotris(propionamide)

The synthesis of 3,3',3''-Nitrilotris(propionamide) is a classic example of an amidation reaction. The Michael addition of ammonia to acrylamide is a highly efficient method. While the term "polycondensation" is typically associated with the formation of large polymers, the synthesis of NTP can be viewed as a controlled, stepwise addition process.

Alternative amidation methods could theoretically be employed, such as the reaction of nitrilotripropanoic acid with an aminating agent or the reaction of a tris-acid chloride with ammonia. However, the readily available and reactive nature of acrylamide makes the direct addition of ammonia the most practical and widely used approach.

Functionalization and Derivatization Strategies for 3,3',3''-Nitrilotris(propionamide)

The chemical structure of 3,3',3''-Nitrilotris(propionamide) offers multiple sites for functionalization. The three primary amide groups and the central tertiary amine can all be targeted for chemical modification, allowing for the creation of a wide array of derivatives with tailored properties.

Transformation of 3,3',3''-Nitrilotris(propionamide) into Polyamine Analogues and Related Nitrogen-Containing Architectures

One of the most significant transformations of 3,3',3''-Nitrilotris(propionamide) is its reduction to the corresponding polyamine, tris(3-aminopropyl)amine. This conversion transforms the tripodal amide into a tripodal primary amine, a valuable building block in coordination chemistry and materials science.

The reduction of amides to amines is a well-established transformation in organic synthesis, and several reagents can be employed for this purpose.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent capable of reducing primary, secondary, and tertiary amides to their corresponding amines. nih.govresearchgate.net The reaction typically involves treating the amide with LiAlH₄ in an ethereal solvent like tetrahydrofuran (B95107) (THF), followed by a careful workup to quench the excess reagent and liberate the free amine. nih.gov The mechanism involves the nucleophilic attack of a hydride ion on the amide carbonyl carbon, leading to the formation of an iminium ion intermediate, which is then further reduced to the amine. nih.gov

Borane (B79455) Reagents: Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are also effective for the reduction of amides. wikipedia.orgnih.gov These reagents are generally considered milder and more selective than LiAlH₄. The reduction of tertiary amides with borane can sometimes lead to the formation of alcohols as byproducts, depending on the steric hindrance of the amide. wikipedia.org

Catalytic Hydrogenation: The reduction of amides to amines can also be achieved through catalytic hydrogenation, although this often requires harsh conditions, including high pressures of hydrogen and elevated temperatures. nih.govnumberanalytics.com Various heterogeneous catalysts, such as copper chromite and bimetallic systems, have been developed for this purpose. numberanalytics.com

The successful reduction of 3,3',3''-Nitrilotris(propionamide) would yield tris(3-aminopropyl)amine, a versatile tripodal ligand.

| Starting Material | Reagent | Product | Reference |

| Amide | Lithium Aluminum Hydride (LiAlH₄) | Amine | nih.govresearchgate.net |

| Amide | Borane (BH₃) | Amine | wikipedia.orgnih.gov |

| Amide | H₂/Catalyst | Amine | nih.govnumberanalytics.com |

Exploration of Tailored Modifications for Specific Research Applications

The functional groups of 3,3',3''-Nitrilotris(propionamide) allow for its modification for specific research applications.

The primary amide groups can undergo various reactions. For instance, dehydration of the amide groups could potentially lead to the corresponding nitrile compound, 3,3',3''-nitrilotripropionitrile. The amide N-H bonds can also be substituted, for example, through reactions with electrophiles.

The central tertiary amine can also be a site for functionalization. It can be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. Furthermore, the tertiary amine can direct certain chemical reactions.

A notable application of 3,3',3''-Nitrilotris(propionamide) is in polymer chemistry, where it has been used as a multifunctional monomer or cross-linking agent. For example, it is listed as a compound containing three or more functional groups suitable for producing polymerizable microballoons. mdpi.com Its tripodal structure can lead to the formation of cross-linked polymers with specific network architectures.

In the field of coordination chemistry, while the amide groups themselves are not strong coordinating ligands, the tripodal structure of NTP makes it a precursor to more elaborate ligands. The reduction to tris(3-aminopropyl)amine, as previously discussed, creates a powerful chelating agent. Furthermore, the amide groups could be hydrolyzed to the corresponding carboxylic acid, 3,3',3''-nitrilotripropanoic acid, which can act as a tripodal carboxylate ligand. The compound's structure is also analogous to other tripodal amide ligands used in the synthesis of coordination complexes. rsc.org

Advanced Applications of 3,3 ,3 Nitrilotris Propionamide in Polymer Science and Materials Engineering

Mechanistic Role of 3,3',3''-Nitrilotris(propionamide) as a Chain Transfer Agent in Polymerization Processes

In radical polymerization, a chain transfer agent (CTA) is a molecule that can react with a growing polymer radical, terminating the chain's growth while simultaneously initiating a new polymer chain. This process is crucial for controlling the molecular weight and polydispersity of the resulting polymer. 3,3',3''-Nitrilotris(propionamide), also referred to as NTP, functions effectively as a chain transfer agent, particularly in aqueous polymerization systems like those used for producing acrylamide-based hydrogels. epo.org The general mechanism involves the abstraction of a hydrogen atom from the CTA by the propagating polymer radical, which terminates the macroradical. The newly formed radical on the CTA molecule then reinitiates polymerization by reacting with a monomer, thus starting a new polymer chain. This action effectively lowers the average molecular weight of the polymer.

Detailed Analysis of Popcorn Polymerization Suppression Mechanisms via 3,3',3''-Nitrilotris(propionamide) in Hydrogel Systems

A significant challenge in certain bulk or concentrated solution polymerizations is the formation of "popcorn" or cross-linked, insoluble polymers. These materials are detrimental to reactor operation and product quality. Research has identified 3,3',3''-Nitrilotris(propionamide) as an effective agent for suppressing popcorn polymer formation in hydrogel systems. epo.org The proposed mechanism for this suppression is directly linked to its function as a chain transfer agent. epo.org Popcorn polymerization is often initiated by radicals trapped within a dense polymer network, leading to uncontrolled, localized growth. By acting as a CTA, 3,3',3''-Nitrilotris(propionamide) actively terminates these growing polymer radicals, reducing the likelihood of runaway polymerization and the formation of insoluble, cauliflower-like popcorn polymer structures. epo.org Its efficacy in suppressing this phenomenon has been demonstrated in acrylamide (B121943) hydrogel systems. epo.org

Influence of 3,3',3''-Nitrilotris(propionamide) on Polymer Network Formation and Microstructure in Acrylamide-Based Hydrogels

The final properties of a hydrogel, such as its swelling capacity, elasticity, and permeability, are dictated by its internal network structure. uniroma2.it Non-ideal gelation can lead to network defects and an inhomogeneous distribution of crosslinks, which can compromise the material's strength and transparency. uniroma2.it

The use of 3,3',3''-Nitrilotris(propionamide) as a chain transfer agent provides a method to control this network architecture. By regulating the kinetic chain length of the primary polymer molecules, it influences the resulting microstructure. epo.orglookchem.com Shorter primary polymer chains, resulting from an increased concentration of the chain transfer agent, can lead to a more uniform and less heterogeneous network structure. lookchem.com This control over the primary chain length during the initial stages of polymerization is a critical factor in determining the final properties of the acrylamide-based hydrogel network. lookchem.com

Integration of 3,3',3''-Nitrilotris(propionamide) in Diverse Polymeric Materials Formulations

Beyond its role as a process modifier in radical polymerization, the polyfunctional nature of 3,3',3''-Nitrilotris(propionamide) allows for its direct integration as a building block in other polymer systems.

Contributions of 3,3',3''-Nitrilotris(propionamide) as a Polyfunctional Amine in Melamine (B1676169) and Urea (B33335) Resin Synthesis

Melamine-formaldehyde (MF) and urea-formaldehyde (UF) resins are important thermosetting polymers. Their synthesis involves the reaction of formaldehyde (B43269) with melamine or urea, followed by a condensation and cross-linking process. Polyfunctional amines can be incorporated into these resin systems to modify their properties. frontiersin.org

3,3',3''-Nitrilotris(propionamide), with its three amide functionalities and a central tertiary amine, can act as a polyfunctional amine modifier in these systems. epo.org The amide groups can participate in the condensation and cross-linking reactions, becoming chemically bonded into the final resin network. frontiersin.org This incorporation can impart flexibility to the typically rigid thermoset structure, potentially improving mechanical properties such as impact strength and modulus of elasticity. frontiersin.org Furthermore, its use is cited in patents related to the formation of microballoons from melamine and urea resins, highlighting its role as a key component in these formulations. epo.org

Engineering of Polymerizable Microballoons Utilizing 3,3',3''-Nitrilotris(propionamide) as a Key Component

Polymerizable microballoons, or hollow microspheres, are used in various advanced applications, including as lightweight fillers and in polishing pads for chemical-mechanical planarization (CMP). epo.org The synthesis of these structures often involves creating a resin shell. A patent for polymerizable functional group-containing microballoons explicitly lists 3,3',3''-Nitrilotris(propionamide) as a suitable polyfunctional amine compound for this purpose. epo.org

In this application, the microballoons can be formed from an amide resin by reacting a polyfunctional amine compound, such as 3,3',3''-Nitrilotris(propionamide), with a polyfunctional carboxylic acid. epo.org The compound contributes to forming the outer shell of the microballoon. epo.org The objective is to create a microparticle that contains a polymerizable functional group in its surface layer, allowing it to react and bond with a surrounding matrix, for instance, in a CMP polishing pad, which enhances the pad's durability and performance. epo.org

Impact of 3,3',3''-Nitrilotris(propionamide) on Polymerization Kinetics and Architectural Control in Resin Systems

The introduction of an additive like 3,3',3''-Nitrilotris(propionamide) into a resin system inevitably affects the polymerization kinetics and the final polymer architecture. When acting as a chain transfer agent, its primary impact is on the molecular weight of the polymer chains. An increase in the concentration of the chain transfer agent leads to the formation of shorter polymer chains. scbt.com

Data Tables

Table 1: Chemical Identity of 3,3',3''-Nitrilotris(propionamide)

| Identifier | Value | Source(s) |

| CAS Number | 2664-61-1 | scbt.com |

| Molecular Formula | C₉H₁₈N₄O₃ | scbt.com |

| Molecular Weight | 230.27 g/mol | |

| IUPAC Name | 3-[bis(3-amino-3-oxopropyl)amino]propanamide | |

| Synonyms | Nitrilotrispropionamide, TPA | lookchem.com |

Table 2: Conceptual Influence of 3,3',3''-Nitrilotris(propionamide) as a Chain Transfer Agent on Polymer Properties

| Polymer Property | Effect of Increasing 3,3',3''-Nitrilotris(propionamide) Concentration | Rationale |

| Average Molecular Weight | Decreases | More frequent chain termination and re-initiation events lead to shorter polymer chains. epo.org |

| Polydispersity Index (PDI) | Generally Narrows | Provides more uniform control over chain termination compared to spontaneous termination. |

| Rate of Polymerization | May Decrease | The chain transfer reaction step can be kinetically slower than the chain propagation step. |

| Network Homogeneity | Increases | Shorter primary chains can form a more uniform and less defective polymer network. lookchem.com |

| "Popcorn" Polymer Formation | Suppressed | Actively terminates trapped radicals responsible for runaway, insoluble polymer growth. epo.org |

| Glass Transition Temp (Tg) | May Decrease | Shorter, more mobile polymer chains can lead to a lower Tg in the final network. scbt.com |

Emerging Research Frontiers and Methodological Advancements Pertaining to 3,3 ,3 Nitrilotris Propionamide

Prognosticating Novel Synthetic Routes and Catalytic Transformations for 3,3',3''-Nitrilotris(propionamide)

While the traditional synthesis of 3,3',3''-Nitrilotris(propionamide) is established, researchers are actively exploring novel synthetic pathways to enhance efficiency, reduce environmental impact, and potentially introduce new functionalities. The transition from scarce to more abundant metal catalysts and the use of alternative energy sources are key strategies in developing more sustainable chemical processes. diva-portal.org The development of heterogeneous catalysts, which are in a different phase from the reactants, is particularly desirable from an economic and environmental standpoint due to their potential for easy separation and reuse. diva-portal.org

Recent advancements in catalysis offer promising avenues for the synthesis and transformation of compounds like 3,3',3''-Nitrilotris(propionamide). The core structure, with its tertiary amine and amide groups, presents multiple sites for catalytic action. For instance, the development of catalysts for the transformation of methane (B114726) to value-added chemicals under mild conditions highlights the potential for innovative catalytic systems. rsc.org Although not directly applied to 3,3',3''-Nitrilotris(propionamide) yet, these approaches could inspire new methods for its derivatization.

Future research may focus on enzymatic catalysis to achieve highly selective transformations under mild conditions. Biocatalysts could offer a greener alternative to traditional chemical methods. Furthermore, flow chemistry setups, coupled with advanced catalytic systems, could enable continuous and scalable production of 3,3',3''-Nitrilotris(propionamide) and its derivatives.

Computational Chemistry and Molecular Modeling Approaches for Understanding 3,3',3''-Nitrilotris(propionamide) Behavior and Interactions

Computational chemistry and molecular modeling are powerful tools for gaining a deeper understanding of the behavior and interactions of 3,3',3''-Nitrilotris(propionamide) at the molecular level. Quantum chemical calculations have been employed to study the inhibition properties of related ammonia-cored dendrimers for mild steel corrosion. lookchem.com These studies, which are consistent with experimental findings, provide insights into the adsorption of these molecules on metallic surfaces. lookchem.com

Density Functional Theory (DFT) calculations are used to determine the electronic structure and properties of molecules. For example, in a study of methylenedioxyphenyl-based amide derivatives, DFT calculations were used to determine the energy gaps of the optimized structures and their electrophilicity index, which suggests their ability to act as electrophiles and form bonds with biomolecules. nih.gov Similar computational approaches can be applied to 3,3',3''-Nitrilotris(propionamide) to predict its reactivity and interaction with other molecules and surfaces.

Hirshfeld surface analysis is another computational technique that can be used to visualize and quantify intermolecular interactions. nih.gov This method could be used to understand the hydrogen bonding networks and other non-covalent interactions that govern the solid-state packing and solution behavior of 3,3',3''-Nitrilotris(propionamide). Molecular docking simulations can be used to predict the binding affinity and mode of interaction of 3,3',3''-Nitrilotris(propionamide) with biological targets, which is particularly relevant for its potential biomedical applications. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 3,3',3''-Nitrilotris(propionamide) and its Derivatives

A variety of advanced spectroscopic and structural elucidation techniques are essential for the characterization of 3,3',3''-Nitrilotris(propionamide) and its derivatives. The chemical structure of novel compounds is routinely verified using techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). nih.govchemicalbook.com

The infrared spectrum of a related compound, propanamide, shows characteristic absorption bands that can be used for its identification. docbrown.info The N-H stretching vibrations appear as "twin peaks" between 3500 and 3300 cm⁻¹, which are characteristic of primary amides. docbrown.info The C=O stretching vibration is observed between 1690 and 1650 cm⁻¹. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique to each molecule. docbrown.info These principles can be extended to the more complex spectrum of 3,3',3''-Nitrilotris(propionamide).

For definitive structural elucidation, single-crystal X-ray diffraction (SC-XRD) analysis is the gold standard, providing precise information about the molecular geometry and packing in the solid state. nih.gov This technique has been used to determine the monoclinic crystal structures of related amide derivatives. nih.gov

The following table summarizes the key spectroscopic and structural data for 3,3',3''-Nitrilotris(propionamide):

| Property | Value |

| Molecular Formula | C₉H₁₈N₄O₃ scbt.com |

| Molecular Weight | 230.27 g/mol scbt.comepa.gov |

| Melting Point | 183 °C lookchem.comalfa-chemistry.com |

| Boiling Point | 634.3 °C at 760 mmHg lookchem.comalfa-chemistry.com |

| Density | 1.233 g/cm³ lookchem.comalfa-chemistry.com |

| CAS Number | 2664-61-1 scbt.comepa.gov |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.